Home > Products > Screening Compounds P61390 > KRAS G12C inhibitor 38
KRAS G12C inhibitor 38 -

KRAS G12C inhibitor 38

Catalog Number: EVT-12557838
CAS Number:
Molecular Formula: C38H43F3N8O2
Molecular Weight: 700.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS G12C inhibitor 38, also known as AMG 510, is a selective covalent inhibitor specifically designed to target the KRAS G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer. This compound has garnered attention due to its innovative approach to inhibiting a protein long considered "undruggable." By forming a covalent bond with cysteine-12 of the KRAS protein, it effectively locks the protein in an inactive state, disrupting oncogenic signaling pathways that drive tumor growth.

Source and Classification

KRAS G12C inhibitor 38 is classified as a small molecule drug. It was developed by Amgen and has progressed through various stages of clinical trials, demonstrating significant potential in treating patients with KRAS G12C-mutated tumors. The compound's design is based on the understanding that covalent modification of specific cysteine residues can lead to sustained inhibition of mutant KRAS activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of KRAS G12C inhibitor 38 involves several key steps:

  1. Starting Material: The synthesis begins with 2,6-dichloro-5-fluoronicotinamide.
  2. Reagents: Key reagents include oxalyl chloride and dimethylformamide (DMF), which facilitate the formation of reactive intermediates necessary for subsequent reactions.
  3. Covalent Bond Formation: The design focuses on creating a compound that can selectively bind to cysteine-12 of the KRAS G12C mutant. This involves optimizing the compound's structure to enhance its ability to engage with the target site effectively.

The synthetic route has been optimized for yield and purity, ensuring that the final product is suitable for biological testing and clinical applications .

Molecular Structure Analysis

Structure and Data

The molecular structure of KRAS G12C inhibitor 38 features a quinazoline core that allows for effective engagement with the switch II pocket of the KRAS protein. The compound's design includes:

  • Covalent Binding Group: A functional group that reacts with cysteine-12.
  • Allosteric Pocket Engagement: The inhibitor occupies an allosteric site beneath the switch II region, which is crucial for its mechanism of action.

High-resolution crystallography studies have confirmed the binding interactions between KRAS G12C and the inhibitor, providing insights into how structural modifications can enhance potency .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the action of KRAS G12C inhibitor 38 is the covalent modification of cysteine-12 in the GDP-bound form of KRAS. This reaction can be summarized as follows:

KRAS GDP+InhibitorKRAS GDP Inhibitor\text{KRAS GDP}+\text{Inhibitor}\rightarrow \text{KRAS GDP Inhibitor}

This irreversible binding prevents nucleotide exchange (GDP for GTP), effectively locking KRAS in its inactive state. Studies have shown that this mechanism leads to decreased downstream signaling through pathways such as mitogen-activated protein kinase (MAPK) .

Mechanism of Action

Process and Data

The mechanism of action for KRAS G12C inhibitor 38 involves several critical steps:

  1. Binding: The inhibitor selectively binds to the inactive GDP-bound form of KRAS G12C.
  2. Covalent Modification: Through a nucleophilic attack, the inhibitor forms a covalent bond with cysteine-12.
  3. Conformational Change: This binding induces a conformational change in the KRAS protein, preventing it from exchanging GDP for GTP.
  4. Signal Disruption: As a result, downstream signaling pathways are inhibited, leading to reduced cell proliferation and tumor growth.

Quantitative systems pharmacology models have been developed to predict responses to this inhibitor under various conditions, enhancing understanding of its efficacy and potential resistance mechanisms .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

KRAS G12C inhibitor 38 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 463.9 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited aqueous solubility.
  • Stability: The compound shows stability under physiological conditions but may degrade in highly reactive environments.

These properties are critical for determining appropriate dosing regimens and delivery methods in clinical settings .

Applications

Scientific Uses

KRAS G12C inhibitor 38 has significant applications in both research and clinical settings:

  1. Cancer Treatment: It is primarily investigated for treating patients with non-small cell lung cancer harboring KRAS G12C mutations.
  2. Combination Therapies: Ongoing studies are evaluating its efficacy in combination with other targeted therapies, such as inhibitors of downstream signaling components.
  3. Research Tool: The compound serves as a valuable tool for studying KRAS biology and developing additional inhibitors targeting other KRAS mutations.

As clinical trials progress, further insights into its effectiveness and potential resistance mechanisms will continue to shape its role in oncology .

Properties

Product Name

KRAS G12C inhibitor 38

IUPAC Name

1-[7-[6-cyclopropyl-7-(5-methyl-1H-indazol-4-yl)-2-(3-pyrrolidin-1-ylazetidin-1-yl)-8-(2,2,2-trifluoroethoxy)quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one

Molecular Formula

C38H43F3N8O2

Molecular Weight

700.8 g/mol

InChI

InChI=1S/C38H43F3N8O2/c1-3-30(50)49-20-37(21-49)10-14-47(15-11-37)35-27-16-26(24-7-8-24)32(31-23(2)6-9-29-28(31)17-42-45-29)34(51-22-38(39,40)41)33(27)43-36(44-35)48-18-25(19-48)46-12-4-5-13-46/h3,6,9,16-17,24-25H,1,4-5,7-8,10-15,18-22H2,2H3,(H,42,45)

InChI Key

PBENVJNCTVARNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NN=C2)C3=C(C=C4C(=C3OCC(F)(F)F)N=C(N=C4N5CCC6(CC5)CN(C6)C(=O)C=C)N7CC(C7)N8CCCC8)C9CC9

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.